Phenyl-(4-phenylphenyl)methanethione
Overview
Description
Phenyl-(4-phenylphenyl)methanethione is an organic compound with the molecular formula C19H14S It is characterized by a thione group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl-(4-phenylphenyl)methanethione can be synthesized through several methods. One common approach involves the reaction of 4-benzoylbiphenyl with hydrogen sulfide in the presence of hydrochloric acid in ethanol at temperatures ranging from -5°C to 10°C for 24 hours . Another method utilizes the Willgerodt-Kindler reaction, which involves the reaction of aldehydes with sulfur and morpholine under microwave irradiation in the presence of montmorillonite K-10 as a catalyst .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: Phenyl-(4-phenylphenyl)methanethione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
Phenyl-(4-phenylphenyl)methanethione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit certain enzymes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phenyl-(4-phenylphenyl)methanethione involves its interaction with molecular targets such as enzymes. The thione group can form covalent bonds with active site residues, inhibiting enzyme activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Phenyl-(4-phenylphenyl)methanethione can be compared with other thione-containing compounds such as:
Phenyl(morpholino)methanethione: This compound has a similar structure but includes a morpholine ring, which can influence its chemical reactivity and biological activity.
4-(Morpholin-4-yl)carbothioylbenzoic acid: This derivative has a carboxylic acid group, which can affect its solubility and interaction with biological targets.
Properties
IUPAC Name |
phenyl-(4-phenylphenyl)methanethione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14S/c20-19(17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTNRGKNNFUCMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=S)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40322970 | |
Record name | ([1,1'-Biphenyl]-4-yl)(phenyl)methanethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40322970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1450-32-4 | |
Record name | [1,1′-Biphenyl]-4-ylphenylmethanethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1450-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 402551 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001450324 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC402551 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402551 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ([1,1'-Biphenyl]-4-yl)(phenyl)methanethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40322970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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